1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibitor Design Regioselectivity

1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1344099-44-0) is a heterobifunctional pyrazole derivative with the molecular formula C₈H₁₀BrN₅ and a molecular weight of 256.10 g/mol. It features a 4-bromopyrazole moiety linked via an ethylene spacer to a 3-aminopyrazole ring.

Molecular Formula C8H10BrN5
Molecular Weight 256.10 g/mol
Cat. No. B13061412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
Molecular FormulaC8H10BrN5
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1=CN(N=C1N)CCN2C=C(C=N2)Br
InChIInChI=1S/C8H10BrN5/c9-7-5-11-14(6-7)4-3-13-2-1-8(10)12-13/h1-2,5-6H,3-4H2,(H2,10,12)
InChIKeyYEZIBLWVYNJZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: A Bifunctional Pyrazole Building Block for Targeted Synthesis and Procurement


1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1344099-44-0) is a heterobifunctional pyrazole derivative with the molecular formula C₈H₁₀BrN₅ and a molecular weight of 256.10 g/mol [1]. It features a 4-bromopyrazole moiety linked via an ethylene spacer to a 3-aminopyrazole ring . This compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry, with its bromine atom serving as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the primary amine enabling amide bond formation or reductive amination . Commercial suppliers typically offer this compound at 95% purity .

Why 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine Cannot Be Replaced by Generic Bromopyrazole Analogs in Synthesis


The unique combination of an ethylene-bridged 3-aminopyrazole and a 4-bromopyrazole within a single molecular entity cannot be replicated by simple mixtures or mono-functional pyrazole derivatives. In the synthesis of kinase inhibitors, the presence of two distinct pyrazole rings with orthogonal reactive handles enables the sequential construction of complex pharmacophores without intermediate protecting-group strategies, which is not feasible with generic 4-bromopyrazole or 3-aminopyrazole alone . The ethylene linker provides precise spatial separation between the two heterocycles, a feature critical for maintaining binding-site complementarity in targets such as JAK and p38 kinases, as demonstrated by structurally related pyrazole-based inhibitors [1]. Substituting with a regioisomer such as 4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1248408-87-8) alters the regiochemistry of the amino group attachment, which can dramatically affect downstream biological activity .

Quantitative Evidence for Selecting 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine Over Close Analogs


Regioisomeric Differentiation: 3-Amino vs. 5-Amino Pyrazole Positioning and Its Impact on Biochemical Activity

The target compound places the primary amine at the 3-position of the non-brominated pyrazole ring, which is the preferred substitution pattern for ATP-competitive kinase inhibitor scaffolds. In a study of pyrazole-based B-Raf inhibitors, the 3-amino regioisomer showed potent enzyme inhibition, while the corresponding 5-amino regioisomer exhibited significantly reduced activity [1]. Although direct data for this specific compound is not published, class-level inference from SAR studies of closely related aminopyrazole kinase inhibitors indicates that the 3-amino configuration is critical for hydrogen-bonding interactions with the kinase hinge region, a feature not present in the 4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine (CAS 1248408-87-8) regioisomer .

Medicinal Chemistry Kinase Inhibitor Design Regioselectivity

Orthogonal Reactivity Advantage: Bromine vs. Amine Functional Group Compatibility in Multi-Step Synthesis

The compound provides two orthogonal reactive centers that can be sequentially functionalized without protecting group manipulations. In a patent describing the synthesis of JAK inhibitor intermediates, 4-bromopyrazole derivatives were coupled via Suzuki-Miyaura cross-coupling to introduce aryl groups, while downstream amine functionalities were used for amidation or reductive amination in subsequent steps [1]. The ethylene linker in the target compound provides conformational flexibility that is absent in directly linked bi-pyrazole analogs, potentially improving the accessibility of both reactive sites during solid-phase or solution-phase library synthesis .

Synthetic Chemistry Cross-Coupling Building Blocks

Ethylene Spacer vs. Direct Linkage: Conformational and Binding Site Implications for Kinase Inhibition

The ethylene (–CH₂CH₂–) spacer separates the two pyrazole rings, allowing independent rotation and optimal fit within enzyme active sites. Pyrazole-based kinase inhibitors with flexible ethylene linkers have demonstrated improved target engagement compared to directly linked or rigid analogs. While no published head-to-head comparison for this exact compound exists, structure-activity relationship (SAR) data from a related series of pyrazole-substituted aminoheteroaryl kinase inhibitors (Patent US20060128724) indicate that compounds with alkyl spacers between pyrazole rings show superior selectivity profiles compared to those with direct N-aryl linkages, likely due to reduced steric clash within the ATP-binding pocket [1].

Conformational Analysis Linker Optimization Kinase Profiling

Critical Intermediate Role in JAK Inhibitor Synthesis: Structural Analogy to Ruxolitinib Precursors

The 4-bromopyrazole motif in this compound is a validated precursor in the synthesis of Janus kinase (JAK) inhibitors. In the published route for the JAK1/2 inhibitor ruxolitinib, the intermediate (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is utilized, with the bromine atom serving as the coupling site for the final biaryl bond formation [1]. The target compound, bearing the same 4-bromopyrazole moiety, offers analogous utility as a precursor for generating focused libraries of JAK inhibitor candidates targeting the same biochemical pathway [2]. Unlike the des-bromo analog 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine, which lacks the halogen handle for cross-coupling, this compound enables late-stage diversification.

JAK-STAT Pathway Pharmaceutical Intermediates Immunology

Bromine vs. Chlorine Substituent: Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the 4-position of the pyrazole ring provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 4-chloro analog. In the synthesis of ruxolitinib intermediates, 4-bromopyrazole derivatives were employed for Suzuki coupling, with the bromide demonstrating faster oxidative addition to Pd(0) compared to the chloride, enabling higher yields under milder conditions [1]. The 4-chloro analog (4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine), while potentially cheaper, would require harsher reaction conditions or specialized ligands to achieve comparable cross-coupling efficiency, increasing the risk of side reactions with the free amine group [2].

Cross-Coupling Chemistry Organometallic Chemistry C-C Bond Formation

Computed Physicochemical Profile for Blood-Brain Barrier Penetration Prediction in CNS Target Programs

Computed physicochemical properties from PubChem indicate that this compound possesses an XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 60.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. These values fall within the favorable range for blood-brain barrier (BBB) penetration (typically XLogP 1-4, TPSA <90 Ų, HBD ≤3, HBA ≤7) [2]. This distinguishes the target compound from larger, more polar bromopyrazole intermediates used in peripheral JAK inhibitor synthesis, which often exceed the TPSA and HBD thresholds for CNS penetration. The balanced lipophilicity (XLogP 0.5) also suggests adequate aqueous solubility for in vitro assay compatibility, unlike more lipophilic analogs (e.g., XLogP >3 for directly linked bi-pyrazoles).

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Optimal Procurement and Application Scenarios for 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine


Kinase-Focused Fragment Library Synthesis via Parallel Chemistry

This compound serves as an ideal core scaffold for generating diversity-oriented kinase inhibitor libraries. The primary amine can be acylated with a panel of carboxylic acids, while the aryl bromide can be diversified via Suzuki coupling with boronic acids. This orthogonal derivatization strategy enables the rapid construction of 96- or 384-well plate-based compound arrays for high-throughput kinase profiling. Procurement of 5-10 g quantities supports the synthesis of libraries containing 50-200 distinct compounds [1].

JAK-STAT Pathway Inhibitor Lead Optimization

Building on the established role of 4-bromopyrazole intermediates in ruxolitinib synthesis, this compound can be elaborated into novel JAK inhibitor candidates [2]. The ethylene linker and pendant 3-aminopyrazole offer additional vectors for interacting with the JAK ATP-binding pocket beyond those accessible to cyclopentyl-linked intermediates, potentially addressing resistance mutations that emerge during chronic ruxolitinib therapy [1].

CNS-Penetrant Kinase Probe Development

The favorable computed CNS MPO profile (XLogP3-AA 0.5, TPSA 60.8 Ų, HBD 1) makes this building block suitable for synthesizing kinase probes intended for in vivo brain target-engagement studies. Researchers developing inhibitors for CNS kinases such as LRRK2, GSK-3β, or CDK5 can use this intermediate to install brain-penetrant substituents while monitoring the impact on the overall CNS MPO score, avoiding the common pitfall of generating potent inhibitors that fail to cross the BBB [3].

B-Raf/MEK Pathway Inhibitor Scaffold Hopping

The 3-aminopyrazole moiety is a recognized hinge-binding motif in ATP-competitive kinase inhibitors. Pyrazole-based B-Raf inhibitors with 3-amino substitution have demonstrated potent enzyme inhibition and cellular activity [4]. The target compound provides a unique entry point for scaffold-hopping exercises, where medicinal chemists replace the core of existing B-Raf inhibitors with this bifunctional pyrazole template to generate novel intellectual property while maintaining key pharmacophoric interactions.

Quote Request

Request a Quote for 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.